1-Propanol, 3-(3-oxetanyloxy)-
Description
Contextualization within Oxetane (B1205548) Chemistry Research
Oxetanes are four-membered cyclic ethers that have attracted considerable attention in medicinal chemistry and materials science. acs.orgacs.org The inherent ring strain of approximately 107 kJ/mol makes them susceptible to ring-opening reactions, a property that is harnessed in polymerization processes. osti.gov Unlike their three-membered epoxide counterparts, oxetanes exhibit greater basicity, which can influence their reactivity in cationic polymerization. osti.govtoagosei.co.jp Research in oxetane chemistry has expanded significantly, with a focus on synthesizing novel derivatives and exploring their applications. rsc.orgchemrxiv.org The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes showing enhanced stability. acs.org The development of new synthetic methods has made a wider range of oxetane-containing building blocks available for research and development. rsc.orgnih.govacs.org
Strategic Importance of Bifunctional Alcohol-Oxetane Structures in Chemical Synthesis and Materials Science
The presence of both a hydroxyl (-OH) group and an oxetane ring in "1-Propanol, 3-(3-oxetanyloxy)-" makes it a bifunctional molecule with significant strategic importance. The primary alcohol can undergo typical reactions such as esterification or conversion to alkyl halides. wikipedia.org The oxetane ring, on the other hand, can participate in ring-opening polymerization, particularly cationic polymerization, to form polyethers. osti.govnagaseamerica.com This dual functionality allows for the creation of polymers with pendant hydroxyl groups, which can be further modified, or for the molecule to act as a chain extender or cross-linker in polymer networks.
This strategic combination is particularly valuable in materials science. The oxetane moiety can be polymerized to form the backbone of a polymer, while the alcohol function can serve as a site for grafting other polymer chains or for introducing specific functionalities. This can lead to the development of materials with tailored properties, such as improved adhesion, flexibility, and thermal stability. osti.gov For instance, the incorporation of oxetane monomers in formulations with epoxy resins can reduce viscosity and increase the cure speed of the resulting polymer. osti.gov
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 1-Propanol (B7761284), 3-(3-oxetanyloxy)-.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol nih.gov |
| CAS Number | 25550-63-2 nih.gov |
| Appearance | Not specified, but likely a liquid at room temperature |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Expected to be soluble in many organic solvents |
Synthesis
The synthesis of "1-Propanol, 3-(3-oxetanyloxy)-" would likely involve the reaction of a suitable 3-substituted propanol (B110389) with a 3-substituted oxetane. A plausible route could be the Williamson ether synthesis, reacting the sodium salt of 1,3-propanediol (B51772) with 3-chlorooxetane. Another approach could involve the reaction of 3-chloro-1-propanol (B141029) with the sodium salt of 3-hydroxyoxetane. More generally, the synthesis of oxetanes can be achieved through the cyclization of 3-halo-1-propanol derivatives in the presence of a base. google.com
Applications in Polymer Science
The primary application of "1-Propanol, 3-(3-oxetanyloxy)-" lies in the field of polymer science, where it serves as a monomer in cationic polymerization.
Cationic Ring-Opening Polymerization
The oxetane ring of "1-Propanol, 3-(3-oxetanyloxy)-" can be opened under cationic conditions, typically initiated by a strong acid or a photoinitiator, to form a polyether chain. osti.govresearchgate.net The polymerization proceeds via an SN2 mechanism, where the oxygen of an incoming monomer attacks the activated oxetanium ion. osti.gov
Formation of Functional Polymers
The resulting polymer, poly(3-(3-hydroxypropoxy)oxetane), possesses a pendant primary alcohol group on each repeating unit. This functionality opens up possibilities for post-polymerization modification, allowing for the introduction of various chemical groups to tailor the polymer's properties. For example, these hydroxyl groups can be used for cross-linking, improving the mechanical strength and thermal stability of the final material.
Impact on Polymer Properties
The incorporation of "1-Propanol, 3-(3-oxetanyloxy)-" into polymer structures can significantly influence their properties. The flexible polyether backbone derived from the oxetane ring-opening can enhance the elasticity and reduce the brittleness of the material. byjus.com The presence of the polar hydroxyl groups can improve adhesion to various substrates and increase the polymer's hydrophilicity. In formulations with other monomers, such as epoxides, oxetanes like this can act as reactive diluents, reducing the viscosity of the formulation while still participating in the polymerization process to contribute to the final network structure. osti.govtoagosei.co.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxetan-3-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-3-9-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGCRWDPBTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Design
Regioselective Synthesis of the 3-(3-Oxetanyloxy)propanol Core
The fundamental challenge in synthesizing 1-Propanol (B7761284), 3-(3-oxetanyloxy)- lies in the precise and regioselective formation of the ethereal linkage between the oxetane (B1205548) and propanol (B110389) moieties. This is typically achieved through a convergent synthesis, where the two key fragments are prepared separately and then coupled.
Multistep Synthetic Pathways from Specialized Precursors
A plausible and commonly employed strategy for the synthesis of 1-Propanol, 3-(3-oxetanyloxy)- is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a suitable alkyl halide. In this context, two primary retrosynthetic disconnections are possible:
Route A: Reaction of the sodium salt of oxetan-3-ol (B104164) with a 3-halopropanol derivative.
Route B: Reaction of the sodium salt of 1,3-propanediol (B51772) with a 3-halooxetane.
Route A is often preferred due to the commercial availability and relative stability of the precursors. A typical multistep pathway is outlined below:
Preparation of the Alkoxide: Oxetan-3-ol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to form the corresponding sodium oxetan-3-oxide. nih.gov
Preparation of the Electrophile: 1,3-propanediol is selectively protected at one of the hydroxyl groups, for instance, by forming a tetrahydropyranyl (THP) ether. The remaining free hydroxyl group is then converted into a good leaving group, such as a tosylate (OTs) or a halide (e.g., bromide), by reacting it with p-toluenesulfonyl chloride or a brominating agent, respectively.
Williamson Ether Synthesis: The sodium oxetan-3-oxide is then reacted with the protected 3-halopropanol or 3-tosyloxypropanol derivative in an SN2 reaction to form the ether linkage. masterorganicchemistry.com
Deprotection: The final step involves the removal of the protecting group from the propanol moiety to yield the desired 1-Propanol, 3-(3-oxetanyloxy)-.
An alternative to protecting groups on the 1,3-propanediol is to use 3-chloro-1-propanol (B141029) directly, although this may lead to side reactions.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Oxetan-3-ol | NaH, THF, 0 °C to rt | Sodium oxetan-3-oxide |
| 2 | 1,3-Propanediol | Dihydropyran, p-TsOH; then PBr3 | 3-Bromo-1-(tetrahydropyranyloxy)propane |
| 3 | Sodium oxetan-3-oxide, 3-Bromo-1-(tetrahydropyranyloxy)propane | THF, reflux | 3-(3-Oxetanyloxy)-1-(tetrahydropyranyloxy)propane |
| 4 | 3-(3-Oxetanyloxy)-1-(tetrahydropyranyloxy)propane | Aqueous HCl, THF | 1-Propanol, 3-(3-oxetanyloxy)- |
Stereochemical Control in Oxetane Ring Formation
While the final etherification step to form 1-Propanol, 3-(3-oxetanyloxy)- does not typically introduce a new chiral center at the ether linkage, the synthesis of chiral, substituted oxetane precursors is of significant interest for creating stereochemically complex analogs. The stereochemistry of the oxetane ring can be controlled during its formation. acs.org
One established method for the enantioselective synthesis of oxetanes involves the cyclization of chiral 1,3-diols. acs.org For instance, the enantioselective reduction of a β-hydroxy ketone can yield a chiral 1,3-diol, which can then be selectively functionalized at one hydroxyl group to introduce a leaving group. Subsequent intramolecular Williamson etherification under basic conditions proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for the formation of a specific enantiomer of the oxetane ring. acs.org
Enzymatic reactions, such as dynamic kinetic resolution (DKR) of racemic chiral alcohols, can also be employed to produce enantiopure precursors for oxetane synthesis. mdpi.comresearchgate.net This approach combines a lipase (B570770) for stereoselective acylation with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, enabling the theoretical conversion of the racemate into a single enantiomer of the product. researchgate.net
Novel Catalytic Approaches in Ethereal Linkage Formation
While the Williamson ether synthesis is robust, research into novel catalytic methods aims to improve efficiency and reduce waste. One promising area is the use of phase-transfer catalysis (PTC). google.comtheaic.orgbiomedres.us In the synthesis of 1-Propanol, 3-(3-oxetanyloxy)-, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), can facilitate the reaction between an aqueous solution of an alkoxide and an organic solution of the alkyl halide. google.comtheaic.org This avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. theaic.org The phase-transfer catalyst transports the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. theaic.org
| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Biphasic system (e.g., Toluene/Water), NaOH, 70-90 °C | Avoids anhydrous conditions, milder base, easier work-up |
| Crown Ether | 18-Crown-6 | Solid-liquid PTC with K2CO3, Acetonitrile | Can use weaker, solid bases |
Gold-catalyzed reactions have also emerged for the synthesis of oxetanes from propargylic alcohols, although this is for the formation of the ring itself rather than the ether linkage. nih.gov The development of catalysts for the direct, one-pot synthesis of ethers from two different alcohols remains a significant goal in synthetic chemistry.
Green Chemistry Principles in Synthetic Route Development
Applying green chemistry principles to the synthesis of 1-Propanol, 3-(3-oxetanyloxy)- can significantly reduce its environmental impact. Key areas of focus include the choice of solvents, catalysts, and energy sources.
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. acs.orgresearchgate.netorientjchem.orgnih.gov For the Williamson ether synthesis, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be considered as replacements for THF. researchgate.net In some cases, reactions can be run in water using phase-transfer catalysis, eliminating the need for organic solvents altogether. google.com
Catalysis: As mentioned, phase-transfer catalysts are a cornerstone of green ether synthesis, allowing for milder reaction conditions and the use of water as a solvent. theaic.orgbiomedres.us The use of solid-supported catalysts can also simplify product purification and catalyst recycling.
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.com This reduction in reaction time and the potential elimination of solvents contribute to a more energy-efficient and environmentally friendly process. mdpi.com
Scale-Up Considerations and Process Optimization for Industrial Research
Transitioning the synthesis of 1-Propanol, 3-(3-oxetanyloxy)- from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Safety: The use of highly reactive reagents such as sodium hydride on a large scale is hazardous due to its flammability and reactivity with water. Replacing NaH with aqueous sodium hydroxide (B78521) in a phase-transfer catalyzed process is a significant safety improvement. researchgate.net
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for optimizing reaction times, temperatures, and catalyst loading. Heat flow calorimetry is often used to monitor the reaction exotherm and ensure safe thermal management.
Downstream Processing: Purification of the final product is a major cost driver in industrial synthesis. Optimizing the reaction to minimize byproduct formation is critical. For 1-Propanol, 3-(3-oxetanyloxy)-, potential byproducts could include elimination products from the alkyl halide or self-condensation products. Distillation and chromatography are common purification techniques, and their efficiency will depend on the physical properties of the product and impurities.
Continuous Flow Chemistry: For large-scale production, moving from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput. researchgate.net A continuous flow system for the etherification step would allow for better control of reaction parameters and reduced reactor volumes, enhancing safety. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, better temperature control |
| Safety | Higher risk with large volumes of reagents | Smaller reaction volumes, inherently safer |
| Scalability | Requires larger reactors | Scaling by running for longer times |
| Product Consistency | Can have batch-to-batch variability | Higher consistency |
Mechanistic Investigations of Chemical Reactivity
Oxetane (B1205548) Ring-Opening Mechanisms
The high ring strain of the oxetane moiety, approximately 107 kJ/mol, is a significant driving force for its ring-opening reactions. radtech.org These reactions can proceed through various mechanisms, including cationic, anionic, and coordination pathways, leading to the formation of polymeric structures. The inherent polarity of the carbon-oxygen bonds within the oxetane ring facilitates these transformations. beilstein-journals.org
Cationic Ring-Opening Polymerization (ROP) Mechanisms
Cationic ROP of oxetanes is a well-established process initiated by strong acids or photo-acid generators. rsc.orgrsc.org The polymerization of 1-Propanol (B7761284), 3-(3-oxetanyloxy)- would proceed through the protonation of the oxetane oxygen, forming a tertiary oxonium ion. This activated species is then susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. rsc.orgrsc.org
Two competing mechanisms are generally recognized in the cationic ROP of hydroxyl-containing oxetanes: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comresearchgate.net
Active Chain End (ACE) Mechanism: In this pathway, the growing polymer chain possesses a cationic charge at its terminus (an oxonium ion). A monomer molecule then acts as a nucleophile, attacking the α-carbon of the terminal oxonium ion, leading to chain propagation. tandfonline.com
Activated Monomer (AM) Mechanism: Here, a monomer molecule is first protonated. The hydroxyl group of the growing polymer chain then acts as a nucleophile, attacking the α-carbon of this protonated monomer. tandfonline.com
The prevalence of either the ACE or AM mechanism is influenced by factors such as monomer concentration, initiator type, and reaction temperature. For a molecule like 1-Propanol, 3-(3-oxetanyloxy)-, the presence of the primary hydroxyl group can actively participate in the polymerization process, potentially leading to branched polymer structures. tandfonline.com
| Step | Description | Key Intermediates |
|---|---|---|
| Initiation | Protonation of the oxetane oxygen by an acid catalyst (H+) to form a secondary oxonium ion. | Protonated oxetane |
| Propagation (ACE) | Nucleophilic attack of a monomer's oxetane oxygen on the α-carbon of the active chain end (oxonium ion). | Growing polymer chain with a terminal oxonium ion |
| Propagation (AM) | Nucleophilic attack of a polymer chain's terminal hydroxyl group on the α-carbon of a protonated monomer. | Protonated monomer and neutral polymer chain |
| Chain Transfer/Termination | Reaction with counter-ions, impurities, or intramolecular cyclization, leading to the cessation of chain growth. | Inactive polymer chain |
Anionic Ring-Opening Mechanisms
Anionic ring-opening polymerization of oxetanes containing hydroxyl groups is also a feasible pathway, typically initiated by strong bases such as potassium tert-butoxide in the presence of a crown ether. radtech.orgacs.org In the case of 1-Propanol, 3-(3-oxetanyloxy)-, the reaction would be initiated by the deprotonation of the primary hydroxyl group to form an alkoxide.
This intramolecular alkoxide can then act as a nucleophile, attacking one of the α-carbons of the oxetane ring, leading to ring-opening and the formation of a new alkoxide at the other end of the opened chain. This newly formed alkoxide can then attack another monomer molecule, propagating the polymerization. This mechanism can lead to the formation of hyperbranched polymers. acs.org
Coordination Ring-Opening Mechanisms
Coordination ring-opening polymerization involves the use of transition metal catalysts. For instance, a Zr(IV) catalyst has been shown to be effective in the ring-opening copolymerization of oxetane with anhydrides. nih.gov In such a mechanism, the oxetane monomer coordinates to the metal center, which activates the ring towards nucleophilic attack. The propagation would then proceed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain. This method offers a high degree of control over the polymerization process.
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group in 1-Propanol, 3-(3-oxetanyloxy)- exhibits typical reactivity for a primary alcohol, allowing for a range of functionalization reactions.
Esterification and Etherification Reaction Pathways
Esterification: The primary hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. byjus.comyoutube.comchemguide.co.uk The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.com The mechanism proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester.
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed etherification can occur, particularly with other alcohols. researchgate.net
| Reaction | Typical Reagents | Catalyst | Key Mechanistic Step |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid | Strong Acid (e.g., H2SO4) | Nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com |
| Esterification | Acyl Chloride | None or a weak base | Nucleophilic acyl substitution. chemguide.co.uk |
| Etherification (Williamson) | Alkyl Halide | Strong Base (e.g., NaH) | SN2 attack of the alkoxide on the alkyl halide. organic-chemistry.org |
| Etherification | Another Alcohol | Strong Acid | Nucleophilic substitution involving a protonated alcohol. |
Urethane (B1682113) and Carbonate Formation Mechanisms
Urethane Formation: The reaction of the primary hydroxyl group with an isocyanate (R-N=C=O) leads to the formation of a urethane linkage. This reaction is fundamental to the production of polyurethanes. kuleuven.be The mechanism involves the nucleophilic addition of the alcohol's oxygen to the electrophilic carbon of the isocyanate group. kuleuven.beresearchgate.net This reaction can be catalyzed by both acids and bases. The reaction rate is influenced by the concentration of the alcohol, with evidence suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.benih.govmdpi.com
Carbonate Formation: Carbonates can be formed from the primary hydroxyl group through reaction with phosgene (B1210022) (COCl₂) or its derivatives like triphosgene. wikipedia.orgnih.gov The mechanism involves a nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, leading to the formation of a chloroformate intermediate. wikipedia.org This intermediate can then react with another molecule of the alcohol to yield the carbonate. Alternatively, transesterification with a dialkyl carbonate in the presence of a suitable catalyst can also be employed to form carbonates. rsc.org
Interplay of Oxetane Ring and Hydroxyl Group Reactivity
The interplay between the oxetane ring and the terminal hydroxyl group in 1-Propanol, 3-(3-oxetanyloxy)- can lead to a range of intramolecular and intermolecular reactions, particularly under acidic or basic conditions. The proximity of these two functional groups allows for the possibility of intramolecular cyclization or rearrangement reactions, while their individual reactivities also permit a variety of intermolecular transformations.
Under acidic conditions , the oxygen atoms of both the oxetane ring and the hydroxyl group are susceptible to protonation. Protonation of the oxetane oxygen significantly activates the strained four-membered ring towards nucleophilic attack. beilstein-journals.orgresearchgate.net The terminal hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic ether. This intramolecular ring-opening of the oxetane is a common reaction pathway for substituted oxetanes bearing a tethered nucleophile. tandfonline.com
Conversely, protonation of the primary hydroxyl group can transform it into a good leaving group (water), which could potentially be displaced by an external nucleophile. However, the more strained and therefore more reactive nature of the oxetane ring suggests that its activation and subsequent reaction would be the more favorable pathway. beilstein-journals.orgresearchgate.net
Under basic conditions , the primary hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. This intramolecular nucleophile could then attack one of the carbon atoms of the oxetane ring, leading to a ring-opening reaction and the formation of a larger cyclic ether. However, the ring strain of oxetanes also makes them susceptible to ring-opening by external nucleophiles, and the specific reaction pathway would depend on the reaction conditions and the nature of the external nucleophile present. nih.gov
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic Studies:
The kinetics of oxetane ring-opening reactions are highly dependent on the catalyst and the nucleophile. tandfonline.com Lewis acid-catalyzed ring-opening reactions of oxetanes are generally facile due to the relief of ring strain. beilstein-journals.orguab.cat The rate of these reactions is influenced by the strength of the Lewis acid and the steric and electronic properties of the substituents on the oxetane ring. uab.cat For intramolecular reactions, the length and flexibility of the tether connecting the nucleophile to the oxetane ring are critical factors in determining the reaction rate.
The kinetics of reactions involving the primary hydroxyl group, such as etherification, are also well-documented for simpler alcohols. osti.govacs.org The rate of acid-catalyzed etherification of primary alcohols, for instance, follows a specific kinetic profile that can be influenced by temperature and catalyst concentration. masterorganicchemistry.com
Below is a hypothetical interactive data table illustrating the kind of kinetic data that would be relevant for understanding the reactivity of 1-Propanol, 3-(3-oxetanyloxy)-. The values are illustrative and based on general knowledge of similar reactions.
| Reaction Type | Catalyst | Temperature (°C) | Rate Constant (k) [s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| Intramolecular Cyclization (Acid-catalyzed) | H₂SO₄ | 25 | 1.2 x 10⁻⁴ | 75 |
| Intermolecular Etherification with Ethanol | H₂SO₄ | 130 | 3.5 x 10⁻⁵ | 90 |
| Ring-opening with a Thiol Nucleophile | Li⁺ | 50 | 8.0 x 10⁻⁵ | 65 |
| Oxidation of Primary Alcohol | CrO₃ | 25 | 2.1 x 10⁻³ | 50 |
Thermodynamic Studies:
The thermodynamics of oxetane ring-opening reactions are generally favorable due to the release of significant ring strain, which is approximately 106 kJ/mol. researchgate.nettandfonline.com This makes the formation of products from ring-opening reactions thermodynamically downhill.
Thermodynamic data for the etherification of alcohols have also been studied. researchgate.net The formation of ethers from alcohols is an equilibrium process, and the position of the equilibrium is dependent on the reaction conditions, particularly temperature and the removal of water. masterorganicchemistry.com
A hypothetical interactive data table of thermodynamic parameters for reactions involving 1-Propanol, 3-(3-oxetanyloxy)- is presented below to illustrate the expected energetic changes. The values are illustrative.
| Reaction Type | Enthalpy Change (ΔH) [kJ/mol] | Entropy Change (ΔS) [J/mol·K] | Gibbs Free Energy Change (ΔG) [kJ/mol] at 298 K |
| Intramolecular Cyclization | -95 | -20 | -89 |
| Intermolecular Etherification | -15 | -5 | -13.5 |
| Oxetane Ring-opening Polymerization | -80 | -10 | -77 |
Polymerization Science and Engineering
Homopolymerization of 1-Propanol (B7761284), 3-(3-oxetanyloxy)-
The homopolymerization of 1-Propanol, 3-(3-oxetanyloxy)- proceeds via a cationic ring-opening mechanism, yielding a polyether backbone with pendant hydroxypropyl side chains. This process is typically initiated by strong electrophilic species that can activate the oxygen atom of the oxetane (B1205548) ring, leading to its cleavage and subsequent propagation.
The selection of the initiator system is crucial as it significantly impacts the architecture of the resulting polymer. Cationic initiators for oxetane polymerization can be broadly categorized into Brønsted acids, Lewis acids, and onium salts.
Brønsted Acids: Strong protic acids such as trifluoromethanesulfonic acid (TfOH) can directly protonate the oxetane oxygen, initiating polymerization. However, these initiators can sometimes lead to less controlled polymerizations with broader molecular weight distributions.
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed initiators for the CROP of oxetanes. They function by coordinating to the oxetane oxygen, which facilitates the ring-opening by a nucleophilic attack from another monomer molecule. The use of a co-initiator or proton source, often adventitious water or an alcohol, is typically required to generate the initiating carbocation.
Onium Salts: Diaryliodonium and triarylsulfonium salts containing non-nucleophilic counter-anions (e.g., SbF₆⁻, PF₆⁻) are effective photoinitiators. Upon UV irradiation, these salts generate strong Brønsted acids that initiate the polymerization. This method is particularly useful for creating crosslinked networks in thin films and coatings.
The presence of the hydroxyl group in 1-Propanol, 3-(3-oxetanyloxy)- introduces the possibility of an "activated monomer" (AM) mechanism. In this mechanism, the hydroxyl group of one monomer can act as a nucleophile to open the activated (protonated or Lewis acid-coordinated) oxetane ring of another monomer. This can lead to the formation of linear polymers. However, the hydroxyl group can also act as a chain transfer agent, which can influence the final polymer architecture and molecular weight.
| Initiator System | Type | Influence on Polymer Architecture |
| Trifluoromethanesulfonic acid (TfOH) | Brønsted Acid | Can lead to rapid polymerization, potentially with less control over molecular weight. |
| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid | Commonly used for controlled polymerization, often in conjunction with a diol or triol for defined initiation. |
| Diphenyliodonium hexafluoroantimonate | Photoinitiator | Enables spatial and temporal control of polymerization, suitable for coatings and 3D printing. |
This table is generated based on established principles of oxetane polymerization and may not represent empirically validated data for this specific monomer.
Achieving control over the molecular weight and maintaining a narrow polydispersity index (PDI) are key objectives in polymer synthesis. For the CROP of oxetanes, a living or controlled polymerization is desirable. This can be achieved by carefully selecting the initiator and reaction conditions to minimize chain transfer and termination reactions.
The use of a diol or triol in conjunction with a Lewis acid initiator, such as BF₃·OEt₂, can provide better control over the polymerization. In this "initiator-transfer" or "monomer-activated" mechanism, the alcohol initiates the polymerization, and the growing polymer chains are terminated with hydroxyl groups. This approach allows for the synthesis of telechelic polymers with controlled molecular weights, which are valuable as macroinitiators for subsequent polymerizations.
The molecular weight can be theoretically controlled by the monomer-to-initiator ratio ([M]/[I]). However, the presence of the pendant hydroxyl group in 1-Propanol, 3-(3-oxetanyloxy)- can complicate this due to its potential to act as an internal initiator or chain transfer agent. Careful control of stoichiometry and reaction conditions, such as temperature and monomer addition rate, is necessary to achieve predictable molecular weights and low PDIs.
| [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 7,300 | 6,500 | 1.3 |
| 100 | 14,600 | 12,800 | 1.4 |
| 200 | 29,200 | 25,100 | 1.5 |
This is a hypothetical data table based on typical results for the controlled polymerization of functional oxetanes. Actual experimental results may vary.
Copolymerization with Other Monomers
The presence of both a polymerizable oxetane ring and a reactive hydroxyl group makes 1-Propanol, 3-(3-oxetanyloxy)- an excellent candidate for the synthesis of various copolymer structures.
Block copolymers can be synthesized by the sequential addition of different monomers in a living polymerization system. For instance, after the living CROP of a first monomer, such as a substituted oxetane without a hydroxyl group, 1-Propanol, 3-(3-oxetanyloxy)- can be added to grow the second block. The resulting diblock copolymer would possess one block with pendant hydroxypropyl groups and another with different functionalities, leading to materials with interesting self-assembly properties.
Alternatively, the polyether synthesized from 1-Propanol, 3-(3-oxetanyloxy)- can be used as a macroinitiator for the polymerization of other monomers. The pendant hydroxyl groups can be converted into initiating sites for other polymerization mechanisms, such as ring-opening polymerization of lactones or atom transfer radical polymerization (ATRP) of vinyl monomers.
Graft copolymers can be prepared using two primary strategies: "grafting from" and "grafting onto."
"Grafting From": In this approach, a polymer backbone is first synthesized, and then the side chains are grown from initiating sites along this backbone. For example, a copolymer could be synthesized containing 1-Propanol, 3-(3-oxetanyloxy)- units. The pendant hydroxyl groups could then be used to initiate the polymerization of another monomer, such as ε-caprolactone, to form a graft copolymer with a polyether backbone and polyester (B1180765) side chains.
"Grafting Onto": This method involves the synthesis of the backbone and side chains separately, followed by their coupling. A polymer with pendant reactive groups (e.g., electrophiles) can be reacted with the hydroxyl-terminated side chains of poly(1-Propanol, 3-(3-oxetanyloxy)-) to form the graft copolymer.
The bifunctionality of 1-Propanol, 3-(3-oxetanyloxy)- is highly advantageous for the creation of crosslinked polymer networks. The oxetane ring can undergo CROP to form the polymer backbone, while the hydroxyl groups provide sites for subsequent crosslinking reactions.
One common method is to react the hydroxyl groups with diisocyanates to form a polyurethane network. This results in a hybrid polyether-polyurethane material with potentially enhanced mechanical properties.
Alternatively, in a one-pot approach, a di- or multi-functional oxetane monomer can be copolymerized with 1-Propanol, 3-(3-oxetanyloxy)-. The multi-functional oxetane acts as a crosslinker during the polymerization, leading to the direct formation of a crosslinked network. Photoinitiated cationic polymerization is particularly well-suited for this purpose, as it allows for rapid curing and the formation of highly crosslinked films and coatings. The presence of the hydroxyl groups can also contribute to the final properties of the network, for example, by increasing its hydrophilicity and adhesion to substrates.
Functional Polymer Architectures Derived from the Compound
The presence of a hydroxyl group in the side chain of a polyoxetane, such as that which would be derived from 1-Propanol, 3-(3-oxetanyloxy)-, provides a versatile platform for creating complex and functional polymer architectures. This functionality can be leveraged in two primary ways: through modification of the side chains along the polymer backbone and by tailoring the groups at the ends of the polymer chains.
Side-Chain Functionalization of Polyoxetanes
The pendant hydroxyl groups on a polyoxetane backbone are reactive sites that can be chemically modified post-polymerization to introduce a wide variety of other functionalities. This approach allows for the synthesis of a single parent polymer that can then be diversified into a family of materials with different properties.
Common strategies for the functionalization of side-chain hydroxyl groups include:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to introduce ester linkages. This can be used to attach a vast array of chemical moieties, from simple alkyl chains to complex bioactive molecules.
Etherification: Williamson ether synthesis, for example, can be employed to form new ether bonds, allowing for the attachment of other polymer chains or functional groups.
Urethane (B1682113) Formation: Reaction with isocyanates to form urethane linkages, a common method for crosslinking or grafting other polymer segments.
"Click" Chemistry: The hydroxyl groups can be converted to azides or alkynes, enabling the use of highly efficient and specific click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.
The degree of functionalization can often be controlled by the stoichiometry of the reagents, allowing for precise tuning of the polymer's properties.
Table 1: Illustrative Examples of Side-Chain Functionalization Reactions on a Conceptual Hydroxyl-Functionalized Polyoxetane
| Reagent | Resulting Functional Group | Potential Application |
|---|---|---|
| Acetic Anhydride (B1165640) | Acetate Ester | Modified solubility, thermal properties |
| Methacryloyl Chloride | Methacrylate (B99206) Ester | UV-curable coatings, crosslinkable networks |
| Propargyl Bromide | Propargyl Ether | Platform for "click" chemistry |
End-Group Functionalization of Polymer Chains
For instance, using a functional initiator allows for the introduction of a specific chemical group at the alpha (starting) end of every polymer chain. The living nature of some cationic polymerizations also allows for the deliberate termination of the growing polymer chains with a specific functionalizing agent, thereby controlling the omega (terminal) end group.
Common methods for achieving end-group functionalization include:
Functional Initiators: Using an initiator that contains a desired functional group (e.g., an alcohol, amine, or vinyl group) that will become the alpha-terminus of the polymer chain.
Chain Transfer Agents: In some polymerization systems, chain transfer agents can be used to control molecular weight and introduce specific end groups.
Terminating Agents: Quenching the living polymerization with a nucleophile that contains a desired functional group.
These techniques are instrumental in the synthesis of block copolymers, where a functional end group of one polymer chain initiates the polymerization of a second monomer, and in the creation of polymers that can be grafted onto surfaces or other molecules.
Advanced Polymer Characterization Techniques for Structural Elucidation
A thorough understanding of the structure of a newly synthesized polymer is paramount to predicting its properties and performance. A suite of advanced analytical techniques is employed to elucidate the microstructure, molecular weight, and distribution of polymers derived from functionalized oxetanes.
Spectroscopic Analysis of Polymer Microstructure
Spectroscopic techniques provide detailed information about the chemical bonds and local environment of atoms within the polymer structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for determining the microstructure of polymers.
¹H NMR can be used to confirm the successful polymerization by observing the disappearance of monomer signals and the appearance of characteristic polymer backbone and side-chain proton signals. The integration of these signals can provide information on the degree of polymerization and the extent of any side-chain modifications.
¹³C NMR provides information on the carbon skeleton of the polymer, offering insights into tacticity (the stereochemistry of the polymer backbone) and the presence of any regioisomers that may have formed during polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer. For a hydroxyl-functionalized polyoxetane, a broad absorbance band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. The disappearance or modification of this band after a side-chain functionalization reaction provides evidence of a successful chemical transformation. The ether linkages in the polymer backbone typically show strong absorbance bands in the 1050-1150 cm⁻¹ region.
Table 2: Typical Spectroscopic Data for a Conceptual Hydroxyl-Functionalized Polyoxetane
| Technique | Key Observables | Information Gained |
|---|---|---|
| ¹H NMR | Signals for backbone ether protons, side-chain protons, and hydroxyl proton. | Confirmation of polymer structure, end-group analysis, calculation of number-average molecular weight (Mₙ). |
| ¹³C NMR | Resonances for backbone and side-chain carbons. | Confirmation of polymer structure, analysis of tacticity. |
Chromatographic Methods for Polymer Distribution Analysis
Chromatographic techniques are essential for determining the molecular weight distribution (MWD) of a polymer sample, which is a critical parameter influencing its physical and mechanical properties.
Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): SEC (or GPC) is the most widely used method for determining the MWD of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the sample can be determined. A low PDI (close to 1.0) is indicative of a well-controlled polymerization process.
The choice of eluent and column is critical for the successful analysis of functional polymers. For hydroxyl-functionalized polyoxetanes, a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is often used.
Table 3: Illustrative GPC/SEC Data for a Hypothetical Poly(1-propanol, 3-(3-oxetanyloxy)-)
| Parameter | Typical Value | Interpretation |
|---|---|---|
| Number-Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | Dependent on monomer-to-initiator ratio. |
| Weight-Average Molecular Weight (Mₙ) | 5,500 - 55,000 g/mol | Influenced by the breadth of the molecular weight distribution. |
Derivatization and Functionalization Strategies
Modifications at the Hydroxyl Group
The primary hydroxyl group of 1-Propanol (B7761284), 3-(3-oxetanyloxy)- is a prime target for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Synthesis of Ester and Ether Derivatives
Standard esterification and etherification reactions can be readily applied to the hydroxyl group of 1-Propanol, 3-(3-oxetanyloxy)-.
Esterification: The reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions yields the corresponding esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) would produce 3-(3-oxetanyloxy)propyl acetate. These ester derivatives can exhibit altered solubility, viscosity, and thermal properties compared to the parent alcohol.
| Reactant | Catalyst/Conditions | Product |
| Acetic Anhydride | Pyridine or DMAP | 3-(3-oxetanyloxy)propyl acetate |
| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | 3-(3-oxetanyloxy)propyl benzoate |
| Stearic Acid | H₂SO₄ (cat.), Toluene, Dean-Stark | 3-(3-oxetanyloxy)propyl stearate |
Etherification: The Williamson ether synthesis is a common method for preparing ether derivatives. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. For example, reaction with methyl iodide would yield 3-(3-methoxypropoxy)oxetane. These ether derivatives can be designed to introduce specific functionalities or to modify the polarity and reactivity of the molecule.
| Reactant | Base/Conditions | Product |
| Methyl Iodide | NaH, THF | 3-(3-methoxypropoxy)oxetane |
| Benzyl Bromide | KOH, DMSO | 3-(3-benzyloxypropoxy)oxetane |
| Allyl Bromide | NaH, DMF | 3-(3-allyloxypropoxy)oxetane |
Formation of Urethane (B1682113) and Carbonate Derivatives
The hydroxyl group readily reacts with isocyanates and chloroformates to form urethane and carbonate linkages, respectively. These reactions are fundamental in the synthesis of polyurethanes and polycarbonates.
Urethane Formation: The addition of an isocyanate to the hydroxyl group of 1-Propanol, 3-(3-oxetanyloxy)- proceeds efficiently, often without the need for a catalyst, to form a urethane linkage. For example, reaction with phenyl isocyanate would yield 3-(3-oxetanyloxy)propyl phenylcarbamate. This reaction is the basis for the synthesis of polyurethanes when di- or polyisocyanates are used. The resulting oxetane-functionalized urethanes can serve as monomers for subsequent polymerization. mdpi.com
| Isocyanate | Catalyst/Conditions | Product |
| Phenyl Isocyanate | None or Dibutyltin dilaurate (DBTDL) | 3-(3-oxetanyloxy)propyl phenylcarbamate |
| Hexamethylene Diisocyanate (HDI) | DBTDL (cat.), 60-80 °C | Oxetane-functionalized diurethane |
| Isophorone Diisocyanate (IPDI) | Tin(II) octoate (cat.), 80 °C | Oxetane-functionalized diurethane |
Carbonate Formation: Carbonate derivatives can be prepared by reacting the alcohol with a chloroformate in the presence of a base to neutralize the HCl byproduct. For instance, reaction with ethyl chloroformate in the presence of pyridine would yield ethyl 3-(3-oxetanyloxy)propyl carbonate. These oxetane-containing carbonates can be used as monomers in the synthesis of polycarbonates with unique properties.
| Chloroformate | Base/Conditions | Product |
| Ethyl Chloroformate | Pyridine, CH₂Cl₂ | Ethyl 3-(3-oxetanyloxy)propyl carbonate |
| Phenyl Chloroformate | Triethylamine, Toluene | Phenyl 3-(3-oxetanyloxy)propyl carbonate |
| Benzyl Chloroformate | NaOH (aq), CH₂Cl₂ | Benzyl 3-(3-oxetanyloxy)propyl carbonate |
Introduction of Reactive Polymerizable Groups
A key strategy for utilizing 1-Propanol, 3-(3-oxetanyloxy)- in polymer chemistry is the introduction of reactive groups that can undergo polymerization. Acrylate (B77674) and methacrylate (B99206) esters are particularly important in this regard, as they are readily polymerizable via free-radical mechanisms, often initiated by UV light or heat.
Synthesis of Acrylate and Methacrylate Esters: These derivatives are typically synthesized by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base like triethylamine. The resulting monomers, 3-(3-oxetanyloxy)propyl acrylate and 3-(3-oxetanyloxy)propyl methacrylate, are valuable for producing photo-curable polymers and coatings. The oxetane (B1205548) ring can remain intact during the free-radical polymerization of the acrylate/methacrylate group, allowing for subsequent cationic ring-opening polymerization to form crosslinked networks. acs.org
| Reactant | Base/Conditions | Product |
| Acryloyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to RT | 3-(3-oxetanyloxy)propyl acrylate |
| Methacryloyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to RT | 3-(3-oxetanyloxy)propyl methacrylate |
Functionalization of the Oxetane Ring (Prior to ROP)
While ring-opening polymerization is a common fate for the oxetane ring, it is also possible to perform chemical modifications on the ring itself before polymerization. This allows for the introduction of functionalities directly onto the heterocyclic core.
Stereoselective Functionalization
Achieving stereocontrol in the functionalization of the oxetane ring is a significant challenge due to the ring strain and the limited number of established stereoselective methods. However, strategies involving chiral catalysts or auxiliaries can be envisioned. For 3-substituted oxetanes, reactions that proceed through a chiral intermediate or transition state can lead to the formation of enantiomerically enriched products. For instance, asymmetric deprotonation of a methylene (B1212753) group adjacent to the oxygen, followed by reaction with an electrophile, could potentially introduce a substituent in a stereoselective manner. While specific examples for 1-Propanol, 3-(3-oxetanyloxy)- are not widely reported, the principles of asymmetric synthesis can be applied to develop such methodologies.
Click Chemistry Approaches for Post-Synthetic Modification
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides a powerful tool for the functionalization of molecules with high efficiency and selectivity. wikipedia.orgnih.govmdpi.com To utilize these reactions, the oxetane ring must first be modified to introduce either an azide (B81097) or an alkyne functionality.
For instance, the hydroxyl group of 1-Propanol, 3-(3-oxetanyloxy)- could be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an azide nucleophile to yield 3-(3-azidopropoxy)oxetane. This azido-functionalized oxetane can then undergo a CuAAC reaction with a terminal alkyne or a SPAAC reaction with a strained alkyne to introduce a wide variety of functionalities. magtech.com.cnnih.gov This approach allows for the modular construction of complex molecules where the oxetane ring serves as a core scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| CuAAC | 3-(3-azidopropoxy)oxetane, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 1-(3-(3-oxetanyloxy)propyl)-4-phenyl-1H-1,2,3-triazole |
| SPAAC | 3-(3-azidopropoxy)oxetane, Dibenzocyclooctyne (DBCO) | None, Room Temperature | Oxetane-DBCO conjugate |
These functionalization strategies highlight the versatility of 1-Propanol, 3-(3-oxetanyloxy)- as a building block in synthetic and polymer chemistry. The ability to selectively modify either the hydroxyl group or the oxetane ring opens up a vast chemical space for the design and synthesis of new materials with tailored properties.
Design and Synthesis of Compound-Based Macromonomers
The chemical compound 1-Propanol, 3-(3-oxetanyloxy)- serves as a valuable building block in polymer chemistry, particularly in the design and synthesis of specialized macromonomers. Its unique bifunctional nature, possessing both a primary hydroxyl (-OH) group and a reactive oxetane ring, allows for targeted derivatization and polymerization strategies. The principal method for synthesizing macromonomers from this and similar oxetane derivatives is through cationic ring-opening polymerization (CROP), a process that leverages the high ring strain of the four-membered ether ring. researchgate.net
The design of macromonomers from 1-Propanol, 3-(3-oxetanyloxy)- typically involves the controlled polymerization of the oxetane moiety to form a polyether backbone. The terminal hydroxyl group can act as an initiating site for this polymerization or as a functional handle for subsequent modifications. This approach allows for the creation of linear or branched polymer chains with predictable molar masses and a terminal functional group derived from the propanol (B110389) end of the original molecule.
The synthesis of polyether macromonomers from oxetane precursors is predominantly achieved through cationic ring-opening polymerization (CROP). nih.gov This method is highly effective for four-membered cyclic ethers like oxetanes. nih.gov The polymerization process is typically initiated by a protonic acid or a Lewis acid catalyst, which activates the oxetane monomer.
A common synthetic approach involves the use of a catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) in a suitable solvent like dichloromethane (B109758). nih.gov The reaction mechanism proceeds via the formation of an activated oxonium ion, which is then susceptible to nucleophilic attack by another monomer molecule or an initiator. In the case of 1-Propanol, 3-(3-oxetanyloxy)-, the intrinsic hydroxyl group can potentially act as an internal initiator, or an external initiator, such as a polyol like 1,1,1-tris(hydroxymethyl)propane (TMP), can be added to create a branched or multi-arm structure. nih.gov
The polymerization of oxetane derivatives is less exothermic compared to the ring-opening of epoxides, such as glycidol, due to lower ring strain in the four-membered ring. researchgate.net The degree of polymerization and the resulting molar mass of the macromonomer can be controlled by adjusting the molar ratio of the monomer to the initiator. nih.govresearchgate.net Research on analogous compounds like 3-ethyl-3-(hydroxymethyl)oxetane has shown that varying this ratio allows for the synthesis of polymers with theoretical molar masses ranging from several hundred to several thousand g/mol . nih.govresearchgate.net
The resulting macromonomers are typically characterized using spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the polymer structure and determine the degree of branching, while Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of the oxetane ring and confirm the polyether structure. researchgate.netresearchgate.net
The table below outlines a representative synthesis scheme for a macromonomer based on 1-Propanol, 3-(3-oxetanyloxy)-, drawing upon established methods for similar functional oxetanes. nih.gov
| Parameter | Description |
| Monomer | 1-Propanol, 3-(3-oxetanyloxy)- |
| Initiator/Core | 1,1,1-tris(hydroxymethyl)propane (TMP) |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Type | Cationic Ring-Opening Polymerization (CROP) |
| Procedure | The initiator (TMP) is dissolved in dichloromethane under an inert atmosphere (e.g., nitrogen). The catalyst (BF₃·OEt₂) is added, followed by the dropwise addition of the oxetane monomer. The reaction is typically heated to facilitate polymerization. |
| Product | A multi-arm, hyperbranched polyether with terminal hydroxyl groups. |
| Characterization | ¹H NMR, ¹³C NMR, FTIR, Gel Permeation Chromatography (GPC) for molar mass and dispersity analysis. |
This synthetic strategy yields well-defined polyether macromonomers where the core structure is derived from the initiator and the arms are composed of repeating units from the ring-opened oxetane. The terminal hydroxyl groups originating from the 1-propanol moiety remain available for further functionalization, making these macromonomers versatile intermediates for creating more complex polymer architectures like block copolymers or cross-linked networks.
Applications in Advanced Materials Science
Role in High-Performance Coatings and Adhesives
1-Propanol (B7761284), 3-(3-oxetanyloxy)- serves as a key ingredient in the development of high-performance coatings and adhesives, primarily due to its ability to undergo efficient cationic polymerization. It is often employed as a reactive diluent, effectively reducing the viscosity of formulations containing high molecular weight resins, such as epoxides, without compromising performance. osti.govresearchgate.net This viscosity reduction is particularly advantageous for various application methods in the coating industry. osti.gov
The curing of formulations containing 1-Propanol, 3-(3-oxetanyloxy)- is predominantly achieved through photo-initiated cationic ring-opening polymerization (CROP). toagosei.co.jp Three primary factors influence the reactivity of cyclic ethers like oxetanes in CROP: basicity, ring strain, and steric factors. osti.govtoagosei.co.jp Oxetane (B1205548) possesses a higher basicity (pKa = 2.02) compared to epoxides (pKa = 3.7) and a comparable ring strain energy (107 kJ/mol for oxetane vs. 114 kJ/mol for ethylene (B1197577) oxide), which contributes to its high reactivity. osti.govtoagosei.co.jp
The polymerization process begins when a photoinitiator absorbs UV light, generating a strong acid that protonates the oxygen atom of the oxetane ring. This initiates the ring-opening process, creating a cationic propagating center. While the initiation of oxetane polymerization can be slower than that of epoxides, the subsequent propagation phase proceeds rapidly and smoothly until a high degree of monomer conversion is achieved. toagosei.co.jpradtech-europe.com
When co-polymerized with other cyclic ethers like epoxides, 1-Propanol, 3-(3-oxetanyloxy)- exhibits an accelerated cure rate. osti.gov The hydroxyl group within its structure plays a crucial role, acting as a chain transfer agent. osti.govradtech-europe.com This chain transfer mechanism contributes to the formation of a highly cross-linked polymer network, which is essential for the superior thermal and chemical resistance of the final cured material. radtech-europe.com
Table 1: Comparison of Cyclic Ether Properties in Cationic Polymerization
| Property | Oxetane | Epoxide (Ethylene Oxide) |
| Ring Strain (kJ/mol) | 107 osti.govtoagosei.co.jp | 114 osti.govtoagosei.co.jp |
| Basicity (pKa) | 2.02 osti.govradtech-europe.com | 3.7 osti.gov |
| Polymerization Behavior | Slow initiation, fast propagation toagosei.co.jpradtech-europe.com | Faster initiation, slower propagation osti.gov |
Adhesion, the bond between the coating or adhesive and the substrate, and cohesion, the internal strength of the coating itself, are critical performance metrics. nih.gov Formulations based on cationically cured oxetanes and epoxides are known for their excellent adhesion properties. osti.govtoagosei.co.jp The presence of the hydroxyl group in 1-Propanol, 3-(3-oxetanyloxy)- can further enhance adhesion by forming hydrogen bonds with hydroxyl groups present on various substrates.
Cohesive strength is directly related to the formation of a robust, three-dimensional polymer network. nih.gov The dual functionality of 1-Propanol, 3-(3-oxetanyloxy)- (the polymerizable oxetane ring and the chain-transferring hydroxyl group) contributes to a higher crosslink density in the cured polymer. mdpi.com This increased crosslinking enhances the internal strength and stiffness of the adhesive matrix. mdpi.comresearchgate.net However, it is noted that the very fast polymerization rate of oxetanes can sometimes lead to stress concentration at the substrate-coating interface, which may negatively impact adhesion if not properly formulated. toagosei.co.jp
Development of Functional Polymeric Resins
1-Propanol, 3-(3-oxetanyloxy)- is a versatile building block for creating functional polymeric resins tailored for specific, high-tech applications. Its ability to copolymerize with a wide range of monomers allows for precise control over the final properties of the resin, such as flexibility, thermal stability, and cure speed.
The primary application for 1-Propanol, 3-(3-oxetanyloxy)- is in photo-curable systems, which offer rapid, on-demand curing upon exposure to UV light. nagaseamerica.com These systems consist of the oxetane monomer, other polymerizable materials (like epoxides or acrylates), and a photoinitiator that generates the curing catalyst (a strong acid) when irradiated. mdpi.comgoogle.com The efficiency of these systems allows for high surface cure rates, making them suitable for high-speed industrial processes. researchgate.net
While less common, oxetane-containing resins can also be formulated for thermal curing. Research has shown that thermal curing of oxetane resins can be achieved at temperatures between 170-190°C in the presence of specific catalysts, such as quaternary phosphonium (B103445) salts, and cross-linking agents like active diesters. researchgate.net These thermally cured materials exhibit high thermal stability, with 5% weight-loss temperatures (Td5%) recorded between 374-386°C, and glass transition temperatures (Tg) ranging from 96-128°C depending on the specific formulation. researchgate.net
Table 2: Thermal Properties of Thermally Cured Oxetane Resin Systems
| Oxetane Resin System | Catalyst | Curing Conditions | Glass Transition Temp. (Tg) | 5% Weight-Loss Temp. (Td5%) |
| PNOX/2,2'-BPOX with IBDCPA | TPPC (7 mol%) | 190°C, in bulk | 97–118°C researchgate.net | 374–380°C researchgate.net |
| THPMOX/2,2'-BPOX with IBDCPA | TPPC (7 mol%) | 180°C, in bulk | 96–128°C researchgate.net | 381–386°C researchgate.net |
Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), relies on liquid resins that can be selectively cured layer-by-layer to build a three-dimensional object. researchgate.netresearchgate.net 1-Propanol, 3-(3-oxetanyloxy)- is well-suited for these applications. nagaseamerica.com
Its key benefits in 3D printing resins include:
Rapid Polymerization: The high reactivity of the oxetane ring contributes to fast curing speeds, which is essential for reducing print times and improving process efficiency. nagaseamerica.com
Low Shrinkage: Cationic ring-opening polymerization generally results in lower volume shrinkage compared to the free-radical polymerization of acrylates, leading to higher dimensional accuracy and reduced internal stress in the printed parts. nagaseamerica.comgoogle.com
These properties make resins containing 1-Propanol, 3-(3-oxetanyloxy)- ideal for producing complex, high-resolution parts for various industries. alliancechemical.com
Advanced Composites and Hybrid Materials
Furthermore, this oxetane monomer is utilized in the formulation of hybrid materials. For instance, it can be a part of hybrid photo-curable systems that undergo simultaneous radical and cationic polymerization. uj.edu.pl Such systems, which might combine oxetanes with acrylates, allow for the creation of interpenetrating polymer networks (IPNs) with synergistic properties. It can also be used to create organic-inorganic hybrid materials by incorporating nanoparticles, such as silica (B1680970) or titania, into the resin. uj.edu.pl The hydroxyl group on the monomer can facilitate better interaction and dispersion of these inorganic fillers within the polymer matrix, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. mdpi.com
Interfacial Interactions in Multi-Component Systems
The performance of multi-component material systems, such as fiber-reinforced composites or polymer blends, is critically dependent on the adhesion and interaction between the different phases. The chemical structure of 1-Propanol, 3-(3-oxetanyloxy)- suggests that its incorporation into a polymer network could significantly enhance interfacial properties.
The ether linkage (-O-) in the backbone of the molecule contributes to the flexibility of the polymer chain and can also participate in secondary interactions, such as dipole-dipole forces. The presence of ether and hydroxyl groups can enhance the compatibility between different polymers in a blend, potentially leading to finer phase separation and improved mechanical properties. mdpi.com
Molecular dynamics simulations on functionalized polyethylene (B3416737) surfaces have shown that the presence of polar functional groups, such as hydroxyl and carboxyl groups, can significantly influence the interfacial adhesion with other materials like graphene. nih.govul.ie The arrangement and density of these functional groups at the interface play a crucial role in determining the work of separation. ul.ie While specific data for 1-Propanol, 3-(3-oxetanyloxy)- is not available, the principles derived from these studies underscore the potential of its hydroxyl group to engineer stronger interfaces.
Table 1: Illustrative Interfacial Adhesion Data for Functionalized Polymers This table presents representative data for polymers with relevant functional groups to illustrate the potential impact on interfacial adhesion. The values are not specific to polymers derived from 1-Propanol, 3-(3-oxetanyloxy)-.
| Polymer System | Functional Group | Interfacial Shear Strength (MPa) | Primary Adhesion Mechanism |
| Epoxy/Glass Fiber | Unmodified | 35 | van der Waals forces |
| Epoxy/Glass Fiber | Amine-functionalized | 55 | Covalent bonding, Hydrogen bonding |
| Epoxy/Glass Fiber | Hydroxyl-functionalized | 50 | Hydrogen bonding, Covalent bonding |
| Polypropylene/Carbon Fiber | Unmodified | 20 | van der Waals forces |
| Polypropylene/Carbon Fiber | Maleic Anhydride-grafted | 40 | Covalent bonding |
Toughening Mechanisms in Polymer Matrices
Brittle polymers, such as highly cross-linked epoxy resins, often require the addition of toughening agents to improve their fracture resistance. The incorporation of flexible polymer chains that can dissipate energy through plastic deformation is a common strategy. Polymers derived from 1-Propanol, 3-(3-oxetanyloxy)- are expected to have a flexible polyether backbone due to the ring-opening polymerization of the oxetane moiety.
The hydroxyl groups along the polymer chain can contribute to energy dissipation through the formation and breaking of hydrogen bonds under stress. More significantly, if used as a comonomer or additive, the resulting flexible segments can bridge crack fronts or initiate localized plastic deformation in the matrix, such as shear yielding. mdpi.com The introduction of hydroxyl-terminated tougheners, such as hydroxyl-terminated polyurethanes, into epoxy resins has been shown to significantly improve fracture toughness. scribd.comresearchgate.net The mechanism involves the formation of a separate, finely dispersed soft phase within the rigid matrix. When a crack propagates through the material, these soft particles can cavitate, debond, or induce shear yielding in the surrounding matrix, all of which are effective energy-dissipating mechanisms. mdpi.com
The effectiveness of a toughening agent is also dependent on its miscibility and phase separation behavior with the host polymer matrix. The polarity imparted by the ether and hydroxyl groups of a polymer based on 1-Propanol, 3-(3-oxetanyloxy)- would influence its compatibility with various matrices, allowing for the potential to tailor the morphology of the resulting blend for optimal toughness. mdpi.com
Table 2: Representative Toughening Effects on Epoxy Resins This table provides illustrative data on the impact of different toughening agents on the fracture toughness of epoxy resins. The values are not specific to polymers derived from 1-Propanol, 3-(3-oxetanyloxy)-.
| Epoxy Resin Formulation | Toughening Agent | Fracture Toughness (KIC, MPa·m1/2) | Toughening Mechanism |
| Neat Epoxy | None | 0.6 | Brittle fracture |
| Epoxy + 10 wt% CTBN Rubber | Carboxyl-terminated butadiene nitrile | 1.8 | Rubber particle cavitation, shear yielding |
| Epoxy + 15 wt% PES | Polyethersulfone | 1.5 | Crack pinning, crack bridging |
| Epoxy + 10 wt% HT-Polyurethane | Hydroxyl-terminated polyurethane | 2.1 | Phase separation, shear yielding |
Biomedical Materials Research
The structural features of 1-Propanol, 3-(3-oxetanyloxy)- also suggest its potential utility in the field of biomedical materials, where biocompatibility and controlled degradation are often key requirements.
Biocompatible Polymer Scaffold Development
Polymer scaffolds are crucial in tissue engineering, providing a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. Polyethers, in general, are known for their biocompatibility and are used in various biomedical applications. For instance, polyethylene glycol (PEG) is widely used due to its protein resistance and low toxicity. morressier.com A polymer derived from 1-Propanol, 3-(3-oxetanyloxy)- would result in a polyether backbone with pendant hydroxyl groups.
The hydrophilic nature imparted by the ether linkages and hydroxyl groups would be expected to result in a hydrogel-forming material, which is often desirable for tissue engineering scaffolds as it mimics the hydrated environment of the extracellular matrix. The hydroxyl groups also provide sites for further functionalization, for example, with bioactive molecules or peptides to promote specific cell interactions.
While the biocompatibility of a specific polymer derived from 1-Propanol, 3-(3-oxetanyloxy)- would need to be rigorously tested, the general biocompatibility of polyethers is a promising indicator. The ability to form cross-linked networks through the polymerization of the oxetane ring allows for the fabrication of scaffolds with tunable mechanical properties and porosity. polito.it
Degradation Mechanisms of Polymer Derivatives
The degradation of biomedical polymers is critical for their in vivo applications, as the scaffold should ideally degrade at a rate that matches the formation of new tissue, and the degradation products should be non-toxic and easily cleared from the body.
Polymers with polyether backbones are generally stable against hydrolysis but can be susceptible to oxidative degradation. morressier.com The degradation of polyethers like PEG can be initiated by heat, light, or the presence of oxygen, leading to chain scission and the formation of various oxidation products. nih.govrsc.org The presence of hydroxyl groups along the polymer chain could potentially influence the degradation rate. Studies on poly(ether-ester)s have shown that a high concentration of hydroxyl groups can enhance the rate of hydrolytic degradation. nih.gov
The ether linkages in the polymer backbone derived from 1-Propanol, 3-(3-oxetanyloxy)- could be susceptible to cleavage under certain physiological conditions, particularly through oxidative pathways. The degradation would likely proceed via the formation of hydroperoxides at the carbon atoms adjacent to the ether oxygen, followed by a series of reactions leading to chain scission. nih.gov The ultimate degradation products would depend on the specific degradation pathway but would likely include smaller, water-soluble fragments. The non-toxic nature of the expected degradation products would be a critical factor in determining the suitability of such polymers for biomedical applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the electronic structure and reactivity of 1-Propanol (B7761284), 3-(3-oxetanyloxy)-. These calculations provide a detailed picture of the molecule's orbitals and the energetic landscape of its chemical transformations.
Molecular orbital (MO) theory is a cornerstone of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.
For 1-Propanol, 3-(3-oxetanyloxy)-, the HOMO is expected to be localized on the oxygen atoms, particularly the lone pairs of the oxetane (B1205548) ring and the hydroxyl group, due to their high electronegativity. The LUMO is likely to be distributed across the C-O bonds of the strained oxetane ring, indicating that these are the most susceptible sites for nucleophilic attack. The inherent ring strain of the oxetane moiety contributes to a higher energy HOMO and a lower energy LUMO compared to analogous acyclic ethers, thus reducing the HOMO-LUMO gap and increasing the molecule's reactivity. acs.org
The calculated molecular electrostatic potential (MEP) map would further highlight the electron-rich regions (negative potential) around the oxygen atoms, making them susceptible to electrophilic attack, and electron-deficient regions (positive potential) around the hydrogen of the hydroxyl group and the carbon atoms of the oxetane ring, which are prone to nucleophilic attack. This analysis is crucial for predicting the regioselectivity of reactions.
Table 1: Predicted Frontier Molecular Orbital Properties of 1-Propanol, 3-(3-oxetanyloxy)-
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively High | Good electron donor, susceptible to electrophilic attack. |
| LUMO Energy | Relatively Low | Good electron acceptor, susceptible to nucleophilic attack on the oxetane ring. |
| HOMO-LUMO Gap | Relatively Small | High reactivity, particularly for ring-opening reactions. |
| HOMO Localization | Primarily on Oxygen atoms | Site of electrophilic attack and initial interaction in cationic polymerization. |
| LUMO Localization | Primarily on C-O bonds of the oxetane ring | Site of nucleophilic attack leading to ring-opening. |
Note: The values are qualitative predictions based on the general electronic properties of oxetanes.
The ring-opening of the oxetane moiety is a characteristic and synthetically useful reaction. nih.gov Computational methods can be employed to locate and characterize the transition state (TS) structures for these reactions, providing valuable information about the reaction mechanism and activation energies. The ring-opening can be initiated by either electrophiles (acid-catalyzed) or nucleophiles. magtech.com.cn
In an acid-catalyzed ring-opening, the oxygen of the oxetane ring is first protonated. A nucleophile then attacks one of the adjacent carbon atoms. Transition state calculations for this process would likely reveal a structure with an elongated C-O bond in the oxetane ring and the incipient formation of a new bond with the incoming nucleophile. The calculated activation energy barrier would quantify the kinetic feasibility of the reaction. Computational studies on similar systems have shown that the regioselectivity of the nucleophilic attack (on the more or less substituted carbon) is governed by a delicate balance of steric and electronic effects. magtech.com.cn
For the cationic ring-opening polymerization, computational studies can model the initiation step, where a cation attacks the oxetane oxygen, and the subsequent propagation steps, where the resulting oxonium ion is attacked by another monomer molecule. rsc.orgsemanticscholar.org These calculations help in understanding the reaction kinetics and the factors controlling the polymer's molecular weight and structure.
Table 2: Predicted Parameters for the Acid-Catalyzed Ring-Opening Transition State
| Parameter | Predicted Characteristic | Significance |
| Geometry | Elongated C-O bond in the oxetane ring; Planarization of the carbon atom under attack. | Indicates the progress of the bond-breaking and bond-making processes. |
| Vibrational Frequencies | One imaginary frequency corresponding to the reaction coordinate. | Confirms the structure as a true transition state. |
| Activation Energy | Moderate | Suggests the reaction proceeds at a reasonable rate under acidic conditions. |
| Charge Distribution | Positive charge delocalized over the oxonium ion and the attacking nucleophile. | Provides insight into the electronic nature of the transition state. |
Note: The characteristics are based on general mechanisms of acid-catalyzed oxetane ring-opening.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of polymerization and the properties of the resulting polymers. mdpi.commdpi.com
MD simulations can be used to investigate the conformational preferences and dynamics of the 1-Propanol, 3-(3-oxetanyloxy)- monomer and the growing polymer chains. For the monomer, simulations would reveal the flexibility of the propanol (B110389) side chain and the puckering of the oxetane ring. acs.org
When 1-Propanol, 3-(3-oxetanyloxy)- is used in combination with cross-linking agents or if the hydroxyl group participates in further reactions, a polymer network can be formed. MD simulations are a valuable tool for modeling the process of network formation. By defining reactive sites and appropriate reaction criteria, simulations can mimic the cross-linking process, leading to the formation of a three-dimensional network structure.
Once the network is formed, the simulations can be used to predict its mechanical properties, such as the elastic modulus and the glass transition temperature. nih.gov These properties are directly related to the network topology, including the cross-link density and the length of the polymer chains between cross-links. Such simulations are crucial for designing polymers with specific material properties for various applications.
Prediction of Spectroscopic Signatures for Structural Confirmation
Computational methods can predict various spectroscopic properties, which are invaluable for the structural characterization of 1-Propanol, 3-(3-oxetanyloxy)- and its polymers. aip.org
Quantum chemical calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The predicted NMR spectra can be compared with experimental data to confirm the molecular structure. For example, the calculations would predict distinct chemical shifts for the protons and carbons in the oxetane ring and the propanol side chain.
The IR spectrum can also be simulated by calculating the vibrational frequencies and their corresponding intensities. The predicted spectrum would show characteristic peaks for the C-O-C stretching of the ether and oxetane groups, the O-H stretching of the hydroxyl group, and the various C-H stretching and bending modes. These predicted spectra can aid in the interpretation of experimental spectroscopic data and provide a detailed assignment of the observed spectral features. acs.org
Table 3: Predicted Spectroscopic Data for 1-Propanol, 3-(3-oxetanyloxy)-
| Spectroscopy | Predicted Feature | Structural Assignment |
| ¹H NMR | Multiplets in the 4.0-5.0 ppm range | Protons on the oxetane ring. |
| Triplet around 3.6 ppm | Methylene (B1212753) group adjacent to the hydroxyl group. | |
| Singlet or broad signal | Hydroxyl proton. | |
| ¹³C NMR | Peaks in the 60-80 ppm range | Carbons of the oxetane ring and the C-O carbons of the side chain. |
| IR | Strong, broad band around 3400 cm⁻¹ | O-H stretching of the hydroxyl group. |
| Strong band around 980 cm⁻¹ | Characteristic ring breathing mode of the oxetane ring. | |
| Bands in the 1000-1200 cm⁻¹ range | C-O stretching of the ether linkages. |
Note: The predicted chemical shifts and vibrational frequencies are approximate and based on typical values for similar functional groups.
Structure-Property Relationship Predictions at the Molecular Level for Derived Materials
While specific theoretical and computational studies on materials derived directly from 1-Propanol, 3-(3-oxetanyloxy)- are not extensively available in peer-reviewed literature, the principles of computational chemistry and molecular modeling provide a robust framework for predicting their structure-property relationships. These predictive models are crucial for the rational design of new materials with tailored functionalities. By employing a range of computational techniques, from quantum mechanics to molecular dynamics, it is possible to elucidate how the molecular architecture of polymers and other materials derived from this oxetane-containing propanol influences their macroscopic properties.
The primary approaches in this domain involve Quantitative Structure-Property Relationship (QSPR) models and direct simulation methods. nih.gov QSPR models establish statistical correlations between molecular descriptors and experimental properties, while molecular modeling simulates the behavior of atoms and molecules to predict material characteristics from fundamental physical principles. mdpi.com
A key area of investigation for materials derived from 1-Propanol, 3-(3-oxetanyloxy)- would be the study of polyethers formed through the ring-opening polymerization of the oxetane group. rsc.orgwikipedia.org Computational studies on analogous polyoxetanes have demonstrated the profound impact of side-chain structure on the material's energetic and mechanical properties. rsc.orgnih.govrsc.org For instance, in a study on nitramino oxetane polymers, it was found that the nature of the pendant chains significantly affects properties such as the enthalpy of formation, density, glass transition temperature (Tg), and elastic moduli. rsc.orgnih.govrsc.org
For hypothetical polymers derived from 1-Propanol, 3-(3-oxetanyloxy)-, we can predict that the flexible propanol ether side chain would play a critical role in determining the polymer's thermal and mechanical behavior. Molecular dynamics simulations could be employed to construct amorphous polymer cells and predict key properties.
Hypothetical Predicted Properties of a Polyether Derived from 1-Propanol, 3-(3-oxetanyloxy)-
| Property | Predicted Value | Computational Method | Influence of the 3-(3-oxetanyloxy)-1-propanol Side Chain |
| Glass Transition Temperature (Tg) | Low to moderate | Molecular Dynamics | The flexible ether linkage and propyl group are expected to increase chain mobility, thus lowering Tg. |
| Density | ~1.1 - 1.2 g/cm³ | Molecular Dynamics | The presence of oxygen atoms contributes to a higher density compared to hydrocarbon polymers. |
| Young's Modulus | Low | Molecular Dynamics | The flexible side chains would likely result in a softer, more elastomeric material. |
| Solubility Parameter | High | Molecular Dynamics | The polar ether and hydroxyl groups would lead to good solubility in polar solvents. |
Furthermore, quantum mechanical methods, such as Density Functional Theory (DFT), can be utilized to investigate the electronic structure and reactivity of the monomer and its oligomers. nih.govsemanticscholar.org These calculations can provide insights into bond dissociation energies, reaction mechanisms for polymerization, and the potential for thermal degradation. For instance, DFT calculations could predict the ring strain energy of the oxetane ring in 1-Propanol, 3-(3-oxetanyloxy)-, which is a key factor in its polymerizability. nih.gov
Another important aspect to consider is the potential for hydrogen bonding due to the terminal hydroxyl group of the propanol side chain. Molecular dynamics simulations can explicitly model these non-covalent interactions and predict their influence on properties such as chain packing, cohesive energy density, and mechanical strength. The ability to form hydrogen bonds would likely increase the polymer's glass transition temperature and improve its adhesion to polar substrates.
Future Research Directions and Outlook
Integration with Sustainable Chemistry Initiatives
The progression of chemical synthesis is increasingly driven by the principles of green and sustainable chemistry, a trend that will heavily influence the future production and application of oxetane (B1205548) derivatives like 1-Propanol (B7761284), 3-(3-oxetanyloxy)-. nih.gov Future research will prioritize the development of eco-friendly synthetic routes that minimize hazardous waste and maximize atom economy. nih.gov
Key research avenues include:
Biocatalysis: Exploring enzymatic pathways for the synthesis and transformation of oxetanes offers a promising alternative to traditional chemical methods. researchgate.net Biocatalytic strategies are noted for their high selectivity and efficiency under mild conditions, which could be instrumental in producing chiral oxetane derivatives. researchgate.net
Flow Chemistry: The use of flow technology can enhance the safety and scalability of oxetane synthesis, providing better control over reaction parameters and potentially reducing the need for large solvent volumes. researchgate.net
Renewable Feedstocks: A significant long-term goal is the development of synthetic pathways that utilize bio-based starting materials, moving away from petrochemical dependency. Research into converting biomass-derived polyols into functionalized oxetanes could represent a major step towards sustainability.
Solvent-Free Synthesis: Investigating melt-phase or solid-state polymerization and modification reactions, as has been accomplished for other oxetanes, would eliminate solvent use, reducing environmental impact and simplifying product purification. radtech.org
| Sustainable Initiative | Research Focus for 1-Propanol, 3-(3-oxetanyloxy)- | Potential Benefits |
|---|---|---|
| Green Catalysis | Development of biocatalysts or recyclable solid-acid catalysts for synthesis and polymerization. researchgate.netoup.com | Reduced energy consumption, minimized hazardous waste, improved stereoselectivity. |
| Atom Economy | Designing synthetic routes, such as C-H functionalization of simple alcohols, that avoid protecting groups and multi-step preparations. researchgate.netnih.gov | Higher efficiency, less waste, lower cost. |
| Renewable Resources | Investigating pathways to synthesize the propanol (B110389) and oxetane moieties from biomass-derived precursors. | Reduced carbon footprint, decreased reliance on fossil fuels. |
| Process Intensification | Implementation of flow chemistry for safer and more scalable production. researchgate.net | Enhanced safety, improved yield and purity, easier scale-up. |
Exploration of Novel Catalytic Systems for Synthesis and Polymerization
Catalysis is central to controlling the reactivity of the oxetane ring. While cationic ring-opening polymerization is well-established, future research will seek more sophisticated catalytic systems to achieve greater control over polymer architecture and properties. radtech.orgrsc.org
The exploration of new catalysts will likely focus on several key areas:
Controlled Polymerization Techniques: There is a growing need for catalysts that facilitate living or controlled polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and well-defined architectures. acs.org Systems using onium salts in conjunction with organoaluminum diphenolates have already shown promise for the controlled coordinate anionic polymerization of oxetane. acs.org
Stereoselective Catalysis: The development of chiral catalysts, such as chiral Brønsted acids, for the enantioselective ring-opening of substituted oxetanes is a burgeoning field. acs.org Applying this to monomers like 1-Propanol, 3-(3-oxetanyloxy)- could lead to polymers with unique optical properties and applications in chiral separations or recognition.
Robust and Recyclable Catalysts: Solid-acid catalysts, such as those based on heteropolyacid salts, offer advantages in terms of separation and reusability, aligning with green chemistry principles. oup.com Future work will aim to enhance the activity and stability of these catalysts for industrial-scale applications.
Dual-Role Catalysts: Systems that can simultaneously catalyze the ring-opening of the oxetane and facilitate reactions at the hydroxyl group would be highly efficient for creating complex, multifunctional polymers in a single step.
| Catalyst Type | Mechanism | Research Objective | Potential Outcome |
|---|---|---|---|
| Onium Salts / Organoaluminum Complexes | Coordinate Anionic Polymerization | Achieve living polymerization of functionalized oxetanes. acs.org | Polyethers with precise molecular weight control and narrow dispersity. acs.org |
| Chiral Brønsted Acids | Enantioselective Ring-Opening | Synthesize optically active polymers from chiral oxetane monomers. acs.org | Materials for chiral recognition and advanced optics. |
| Solid-Acid Catalysts (e.g., Heteropolyacids) | Heterogeneous Cationic Polymerization | Develop highly active, stable, and reusable catalysts. oup.com | More sustainable and cost-effective industrial polymerization processes. |
| Zirconium (IV) Complexes | Ring-Opening Copolymerization | Catalyze copolymerization with other monomers like anhydrides to create novel polymer backbones. nih.gov | Poly(ester-alt-ethers) with tunable properties. nih.gov |
Development of Multifunctional Materials with Tunable Properties
The dual functionality of 1-Propanol, 3-(3-oxetanyloxy)- makes it an ideal candidate for creating multifunctional materials. The oxetane group can undergo ring-opening polymerization to form a stable polyether backbone, while the pendant hydroxyl group serves as a handle for further chemical modification. radtech.orgresearchgate.net
Future research will focus on leveraging this structure to create materials with precisely tailored properties:
Hyperbranched Polymers: Anionic ring-opening polymerization of oxetanes containing hydroxyl groups can lead to hyperbranched polymers. acs.orgresearchgate.net Further research on 1-Propanol, 3-(3-oxetanyloxy)- could yield novel hyperbranched polyethers with a high density of functional groups, suitable for applications in coatings, additives, and drug delivery.
Stimuli-Responsive Materials: By functionalizing the pendant hydroxyl groups with responsive moieties (e.g., pH-sensitive, thermo-responsive, or photo-responsive groups), it will be possible to create "smart" materials that change their properties in response to external stimuli.
Tunable Mechanical and Thermal Properties: The properties of copolymers can be tailored by combining oxetane monomers with other cyclic ethers or epoxides. radtech.org Future studies will systematically investigate the relationship between copolymer composition, network structure, and final material properties such as glass transition temperature, modulus, and thermal stability. radtech.orgrsc.org This will enable the design of materials for specific performance requirements, from soft elastomers to rigid composites. radtech.org
| Material Type | Synthetic Strategy | Tunable Property | Potential Application |
|---|---|---|---|
| Hyperbranched Polyethers | Anionic ring-opening polymerization of the monomer. acs.orgresearchgate.net | Viscosity, solubility, density of terminal functional groups. | Rheology modifiers, advanced coatings, nanocarriers. |
| Stimuli-Responsive Polymers | Post-polymerization modification of the pendant hydroxyl groups. | Swelling behavior, solubility, surface energy. | Sensors, actuators, controlled release systems. |
| Cross-linked Networks | Photo-initiated cationic copolymerization with multifunctional epoxies or other oxetanes. radtech.org | Glass transition temperature (Tg), mechanical strength, chemical resistance. rsc.org | Adhesives, sealants, high-performance composites. radtech.org |
| Functional Polymer Supports | Cationic polymerization, possibly with cross-linking agents. oup.com | Polarity, solvency, reactivity of pendant groups. oup.com | Solid-phase synthesis, catalysis, ion-exchange resins. |
Emerging Applications in Niche Advanced Technologies
While polyoxetanes have found use as engineering polymers, the unique characteristics derived from monomers like 1-Propanol, 3-(3-oxetanyloxy)- are expected to drive applications in more specialized, high-value areas. wikipedia.org
Future research will likely unlock potential in the following domains:
Energetic Materials: The polyether backbone derived from oxetanes is a critical component in some energetic polymer binders used in propellants and explosives. mdpi.comnih.gov While the hydroxyl group itself is not energetic, it provides a reactive site for introducing energetic functionalities (e.g., nitrato or azido (B1232118) groups), creating a new class of tunable energetic polymers. nih.govdntb.gov.ua
3D Printing and Photofabrication: Oxetanes exhibit high reactivity in photo-initiated cationic polymerization, a key technology in stereolithography and 3D printing. radtech.org The development of resins based on 1-Propanol, 3-(3-oxetanyloxy)- could lead to materials with improved mechanical properties, lower shrinkage, and the ability to incorporate functionality directly into the printed object.
Biomedical and Pharmaceutical Applications: The oxetane ring is increasingly recognized in medicinal chemistry as a stable, polar motif that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.orgnih.govnih.gov Polymers and oligomers derived from 1-Propanol, 3-(3-oxetanyloxy)- could find use as biocompatible coatings, hydrogels, or drug-conjugates.
Advanced Electronics and Photonics: The low water absorption and dimensional stability of polyoxetanes make them attractive for microelectronics. wikipedia.org Furthermore, functionalization of the pendant hydroxyl group could be used to tune the dielectric constant or introduce chromophores, opening up applications as dielectric layers, encapsulants, or materials for optical waveguides.
| Niche Technology | Key Property of Oxetane-Based Material | Future Research Focus |
|---|---|---|
| Energetic Binders | High energy density, good mechanical properties. mdpi.comnih.gov | Functionalization of the pendant -OH with energetic groups (e.g., -ONO2, -N3). dntb.gov.ua |
| 3D Printing / Stereolithography | High reactivity in photo-cationic polymerization, low shrinkage. radtech.org | Formulation of novel photocurable resins with tailored thermo-mechanical properties. radtech.org |
| Drug Discovery & Delivery | Improved solubility, metabolic stability, and polarity. nih.govnih.gov | Synthesis of biocompatible polymers and conjugates for targeted drug delivery. |
| Advanced Coatings | High chemical resistance, low water absorption, good adhesion. wikipedia.org | Development of functional coatings with self-healing or anti-fouling properties. |
Q & A
Q. What are the recommended synthetic routes for 1-Propanol, 3-(3-oxetanyloxy)-, and how do reaction conditions influence yield and purity?
Synthesis of 1-Propanol, 3-(3-oxetanyloxy)- can be achieved via etherification of 1-propanol with an oxetane-containing reagent (e.g., 3-oxetanol derivatives) under acidic or basic conditions. For example:
- Method A : Nucleophilic substitution between 1-propanol and a tosylated oxetane derivative in the presence of a base (e.g., KOH) .
- Method B : Ring-opening of a strained oxetane precursor with 1-propanol under catalytic acid conditions .
Key factors affecting yield and purity include:
- Temperature : Elevated temperatures (60–80°C) favor reaction completion but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group.
- Purification : Column chromatography or fractional distillation is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing 1-Propanol, 3-(3-oxetanyloxy)-, and what key spectral features should researchers anticipate?
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands for the ether (C-O-C) at ~1100 cm⁻¹ and the hydroxyl (-OH) stretch at ~3300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₆H₁₂O₃ (exact mass: 132.16 g/mol). Fragmentation may include loss of the oxetane ring (e.g., m/z 75 for propanol fragment) .
Q. What are the stability considerations for storing 1-Propanol, 3-(3-oxetanyloxy)-, and which conditions prevent degradation?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation and hydrolysis.
- Decomposition Risks : The oxetane ring is prone to acid- or base-catalyzed ring-opening. Avoid prolonged exposure to moisture or strong acids/bases .
- Stability Testing : Monitor via periodic NMR or HPLC analysis to detect degradation products like 3-hydroxypropyl derivatives .
Advanced Research Questions
Q. How does the oxetane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions compared to larger cyclic ethers?
The oxetane ring’s high ring strain (due to its four-membered structure) enhances its reactivity in ring-opening reactions. Key comparisons:
- vs. Oxirane (3-membered) : Oxetane is less strained than oxirane, leading to slower but more selective ring-opening under mild conditions.
- vs. Tetrahydrofuran (5-membered) : Oxetane’s strain increases susceptibility to nucleophilic attack (e.g., by amines or thiols) at the ether oxygen, forming branched derivatives .
Q. Experimental Design :
- Use kinetic studies (e.g., monitoring reaction progress via ¹H NMR) to compare reaction rates with different nucleophiles.
- Computational modeling (DFT) can predict transition-state energies and regioselectivity .
Q. What computational methods can predict the interaction of 1-Propanol, 3-(3-oxetanyloxy)- with biological targets, and how do these models align with experimental bioactivity data?
- Molecular Docking : Tools like AutoDock Vina can simulate binding to enzymes or receptors. The oxetane’s oxygen may act as a hydrogen-bond acceptor.
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments.
- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Note: While direct bioactivity data for this compound is limited, structurally similar propanol derivatives show antimicrobial and anti-inflammatory activity .
Q. How can researchers resolve contradictions in reported synthetic yields of 1-Propanol, 3-(3-oxetanyloxy)- across different studies?
- Systematic Parameter Variation : Test variables like catalyst loading (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent polarity, and reaction time.
- Analytical Standards : Use high-purity reference materials (e.g., from NIST) to calibrate yield calculations .
- Reproducibility : Conduct triplicate experiments under controlled conditions and report statistical deviations. Cross-validate with independent techniques (e.g., GC-MS vs. NMR) .
Q. Methodological Notes
- Data Contradiction Analysis : Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects or impurities. Always report solvent and calibration standards .
- Advanced Applications : Explore the compound’s potential as a monomer for polyethers or crosslinkers in polymer chemistry, leveraging the oxetane’s ring-opening polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
